molecular formula C19H27FN4O2 B4046283 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4046283
M. Wt: 362.4 g/mol
InChI Key: PGXYHSPYXLSEOR-UHFFFAOYSA-N
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Description

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a fluorophenyl group, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Ethylpiperazine Moiety: This is usually done through a nucleophilic substitution reaction where the ethylpiperazine reacts with a suitable leaving group on the propyl chain attached to the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpiperazine moiety may enhance its binding affinity to certain biological targets, while the fluorophenyl group can influence its pharmacokinetic properties. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)pyrrolidine-2,5-dione: Lacks the ethylpiperazine moiety, which may reduce its binding affinity to certain targets.

    3-{[3-(4-Methylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of an ethyl group, which can affect its pharmacokinetic and pharmacodynamic properties.

Uniqueness

The presence of the ethylpiperazine moiety in 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione makes it unique compared to other similar compounds. This moiety can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)propylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O2/c1-2-22-10-12-23(13-11-22)9-3-8-21-17-14-18(25)24(19(17)26)16-6-4-15(20)5-7-16/h4-7,17,21H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXYHSPYXLSEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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